![molecular formula C13H19BrN2O2S B1525040 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine CAS No. 1303755-33-0](/img/structure/B1525040.png)
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
Descripción general
Descripción
The compound “1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1303755-33-0 . It has a molecular weight of 347.27 .
Molecular Structure Analysis
The IUPAC name of the compound is 1-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-piperidinol . The InChI code is 1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 348.26 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Analytical Methods
A study by Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in waste water and surface water. They employed derivatization with benzenesulfonyl chloride, highlighting the importance of sulfonyl-based derivatization agents in environmental analysis. This approach is crucial for detecting compounds structurally related to 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Synthetic Pathways and Therapeutic Potential
Rehman et al. (2018) synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Their synthesis involved the use of benzenesulfonyl chloride, indicating the utility of sulfonyl derivatives in medicinal chemistry for developing potential anticancer compounds (Rehman et al., 2018).
Kinetic Studies and Mechanistic Insights
Um et al. (2014) conducted a kinetic study on SNAr reactions of substituted phenoxides with cyclic secondary amines, demonstrating the influence of sulfonyl groups on reaction kinetics. This research provides insight into the reactivity of compounds like 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine and their potential in synthetic organic chemistry (Um et al., 2014).
Development of Functionalized Piperidines
Khan, Parvin, and Choudhury (2008) explored the synthesis of functionalized piperidines, demonstrating the versatility of sulfonyl-containing compounds in the creation of complex molecules with potential pharmacological activities (Khan, Parvin, & Choudhury, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c14-11-3-5-13(6-4-11)19(17,18)9-8-16-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNKHGMACDNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



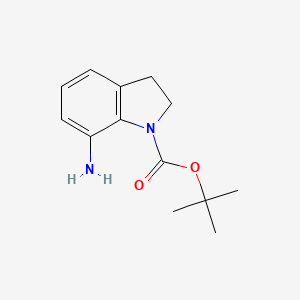
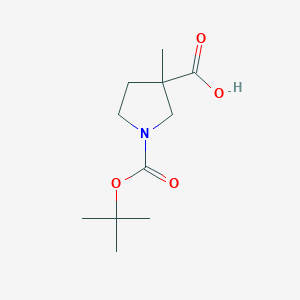
![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)

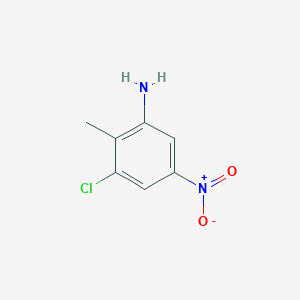


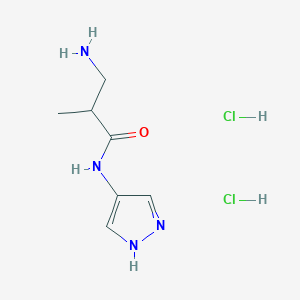
![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)
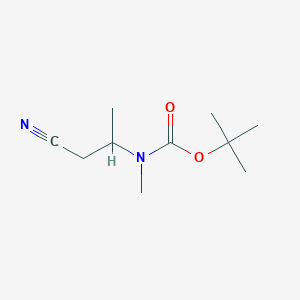
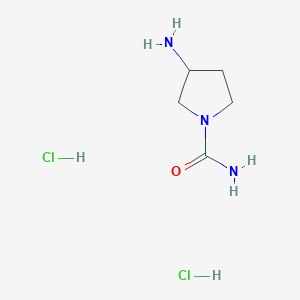
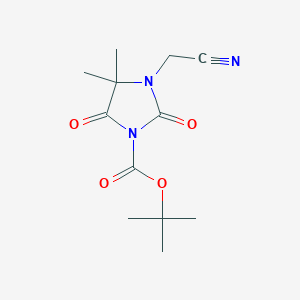

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)